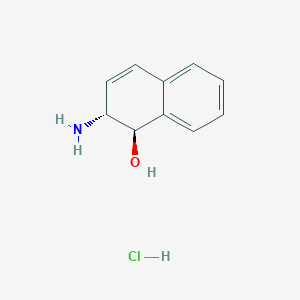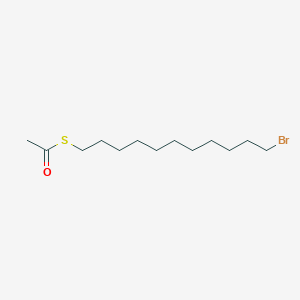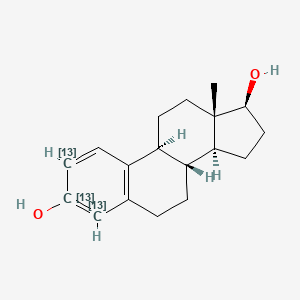
(1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride
Overview
Description
(1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride, also known as NPS-2143, is a calcium-sensing receptor (CaSR) antagonist. It is a small molecule that has been used in scientific research for its ability to inhibit the CaSR.
Mechanism of Action
(1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride works by binding to the CaSR and inhibiting its activity. The CaSR is a G protein-coupled receptor that plays a key role in regulating calcium homeostasis. It is expressed in various tissues, including the parathyroid gland, bone, and cardiovascular system. When calcium levels in the blood are low, the CaSR is activated, leading to an increase in parathyroid hormone secretion and calcium reabsorption in the kidney. (1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride blocks the CaSR, leading to a decrease in parathyroid hormone secretion and calcium reabsorption.
Biochemical and Physiological Effects:
(1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In parathyroid cells, it inhibits parathyroid hormone secretion and reduces calcium reabsorption in the kidney. In bone cells, it inhibits osteoclast activity and increases osteoblast activity, leading to increased bone formation. In the cardiovascular system, it has been shown to reduce blood pressure and improve endothelial function.
Advantages and Limitations for Lab Experiments
(1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and specificity for the CaSR. It has been extensively studied and validated in various experimental models. However, there are also some limitations to its use, including its potential off-target effects, toxicity, and the need for careful dosing and administration.
Future Directions
There are several future directions for the use of (1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride in scientific research. One area of interest is the role of the CaSR in cancer, particularly in breast and prostate cancer. (1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride has been shown to inhibit cancer cell proliferation and induce apoptosis in vitro, suggesting that it may have potential as a cancer therapeutic. Another area of interest is the development of more potent and selective CaSR antagonists, which could have broader clinical applications. Finally, the use of (1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride in combination with other drugs or therapies could lead to synergistic effects and improved clinical outcomes.
Scientific Research Applications
(1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride has been used in various scientific research studies to investigate the role of the CaSR in different physiological and pathological conditions. It has been shown to inhibit the CaSR in parathyroid cells, which can lead to a decrease in parathyroid hormone secretion. This effect has been studied in the context of hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone. (1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride has also been used to study the role of the CaSR in bone metabolism, cardiovascular disease, and cancer.
properties
IUPAC Name |
(1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-10(11-6-3-2-4-7-11)15-13-9-5-8-12(13)14(16)17;/h2-4,6-7,10,12-13,15H,5,8-9H2,1H3,(H,16,17);1H/t10-,12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXWCHWJXNTAIH-VHJJOGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H]2CCC[C@@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856295 | |
| Record name | (1S,2S)-2-{[(1S)-1-Phenylethyl]amino}cyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(((S)-1-Phenylethyl)amino)cyclopentanecarboxylic acid hydrochloride | |
CAS RN |
359586-68-8 | |
| Record name | (1S,2S)-2-{[(1S)-1-Phenylethyl]amino}cyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2H6]-Dhea](/img/structure/B1512851.png)
![(2R,2'R)-(+)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride](/img/structure/B1512852.png)


![(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole](/img/structure/B1512857.png)
![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene](/img/structure/B1512862.png)
![N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B1512864.png)
